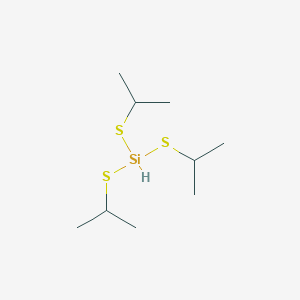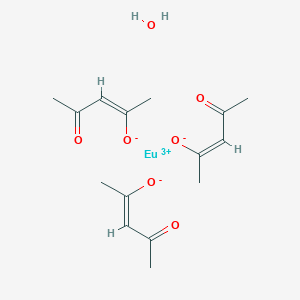
sodium;nonane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of guanine nucleotide-binding protein, gamma-transducing activity polypeptide 1 involves the isolation of a cDNA clone for the gamma subunit of bovine transducin. This process was first reported by Hurley et al. in 1984. The DNA sequence of GNGT1 was later reported by Scherer et al. in 1996, who screened a human genomic phage library using a human PCR product based on a partial human sequence .
Industrial Production Methods
Industrial production methods for GNGT1 are not well-documented in the literature. the general approach involves recombinant DNA technology, where the gene encoding the protein is inserted into a suitable expression vector, which is then introduced into a host cell for protein production.
Analyse Chemischer Reaktionen
Types of Reactions
Guanine nucleotide-binding protein, gamma-transducing activity polypeptide 1 undergoes posttranslational modifications such as farnesylation or geranylgeranylation. These modifications are crucial for its function in light signaling in rod cells .
Common Reagents and Conditions
The farnesylation of the gamma subunit of retinal transducin is essential for light signaling in rod cells. This modification requires specific enzymes and conditions that facilitate the attachment of a farnesyl group to the protein .
Major Products Formed
The major products formed from these reactions are the farnesylated or geranylgeranylated forms of the gamma subunit, which are essential for the proper functioning of the protein in phototransduction .
Wissenschaftliche Forschungsanwendungen
Guanine nucleotide-binding protein, gamma-transducing activity polypeptide 1 has several scientific research applications:
Chemistry: It is used to study the mechanisms of G protein-coupled receptor (GPCR) signaling pathways.
Biology: It plays a crucial role in understanding the molecular mechanisms of vision and phototransduction.
Medicine: Research on GNGT1 can provide insights into visual disorders and potential therapeutic targets for treating such conditions.
Industry: The protein can be used in the development of biosensors and other biotechnological applications.
Wirkmechanismus
The mechanism of action of guanine nucleotide-binding protein, gamma-transducing activity polypeptide 1 involves its role in the phototransduction pathway. The protein is part of the G protein complex that mediates the activation of cyclic guanosine monophosphate (GMP)-specific phosphodiesterase by rhodopsin. This process is essential for converting light signals into electrical signals in the retina .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanine nucleotide-binding protein, beta subunit: This protein is also part of the G protein complex and plays a role in phototransduction.
Guanine nucleotide-binding protein, alpha subunit: This subunit shows greater diversity and confers functional specificity to the G protein.
Uniqueness
The gamma subunit of transducin is unique due to its specific posttranslational modifications, such as farnesylation, which are essential for its role in light signaling. This specificity distinguishes it from other G protein subunits and highlights its importance in visual sensitivity regulation .
Eigenschaften
IUPAC Name |
sodium;nonane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3S.Na/c1-2-3-4-5-6-7-8-9-13(10,11)12;/h2-9H2,1H3,(H,10,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYRDULZOKULPK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate;hydrate](/img/structure/B7801310.png)




![3-(2-Methylbenzo[e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonic acid;hydroxide](/img/structure/B7801343.png)








